DNA Coupling Efficiency vs. 1H-Tetrazole
In standard solid-phase DNA synthesis with 30-second coupling times, SMI achieves a coupling efficiency (CE) of 99.6%, which is 0.1 percentage points higher than the classic activator 1H-tetrazole (99.5%) under identical conditions [1]. Although the absolute difference appears modest, the cumulative impact over the synthesis of a 20-mer oligonucleotide translates to a theoretical full-length yield advantage of approximately 2 percentage points (99.6%^19 = 92.7% vs. 99.5%^19 = 91.0%) [1].
| Evidence Dimension | Coupling efficiency (DNA synthesis, 30-second coupling) |
|---|---|
| Target Compound Data | 99.6% |
| Comparator Or Baseline | 1H-Tetrazole: 99.5% |
| Quantified Difference | +0.1% absolute; ~2% higher full-length yield for 20-mer |
| Conditions | Solid-phase DNA synthesis; 30-second coupling time; DMT-ON HPLC analysis [1] |
Why This Matters
For high-value long oligonucleotides (e.g., >40-mers), even marginal improvements in per-step coupling efficiency compound to significant increases in final crude purity and isolated yield, directly reducing synthesis cost per unit mass.
- [1] Glen Research. Glen Report 22.14: Saccharin 1-Methylimidazole - An Activator for DNA and RNA Synthesis. Glen Research, Sterling, VA, USA. Available at: https://www.glenresearch.com/reports/gr22-14. View Source
